2-(4-Methoxybenzoyl)isoindoline-1,3-dione
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Overview
Description
2-(4-Methoxybenzoyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. This particular compound features a methoxybenzoyl group at the 2-position, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-methoxyaniline in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies . These methods not only enhance the yield but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(4-Methoxybenzoyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by interacting with allosteric sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of biological activities.
N-Substituted Isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to varied biological properties.
Uniqueness
2-(4-Methoxybenzoyl)isoindoline-1,3-dione is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
104496-90-4 |
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Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-(4-methoxybenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO4/c1-21-11-8-6-10(7-9-11)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3 |
InChI Key |
XPFHCGKKDFDYAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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